The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a complex organic molecule that belongs to the class of isoindole derivatives. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is , and its molecular weight is approximately 350.35 g/mol.
This compound can be classified under the category of dioxoisoindole derivatives, which are recognized for their pharmacological properties, including antitumor and antibacterial activities. Research has shown that isoindole derivatives can interact with various biological targets, making them subjects of interest in drug discovery and development.
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multi-step organic reactions. Common methods include:
The structural representation of the compound can be described using its SMILES notation: CN1C(=O)c2cccc(NC(=O)Cc3cccc(C)c3)c2C1=O
. This notation encapsulates the arrangement of atoms and bonds within the molecule.
Key structural features include:
The melting point and boiling point data for similar compounds suggest that this derivative may exhibit comparable thermal properties, although specific values for this compound would need to be experimentally determined.
The reactivity of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can be explored through various chemical reactions:
The mechanism of action for isoindole derivatives generally involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research indicates that such compounds can exhibit significant activity against various pathogens or cancer cells due to their ability to disrupt normal cellular functions.
Key physical properties include:
Chemical properties relevant to this compound include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for characterizing this compound's structure and purity.
The potential applications of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: